(2R,3S,5S)-Omarigliptin is a long-acting dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is recognized for its ability to enhance glycemic control by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. The compound is classified as a member of the class of drugs known as incretin mimetics, which are designed to mimic the effects of incretin hormones that are involved in glucose metabolism.
The synthesis of (2R,3S,5S)-omarigliptin has been explored through various methods. A notable approach involves a highly efficient asymmetric synthesis that utilizes a combination of reactions to construct the complex molecular structure:
The molecular structure of (2R,3S,5S)-omarigliptin can be represented by its chemical formula, . Key structural features include:
Omarigliptin undergoes various chemical reactions during its synthesis and metabolism:
The mechanism of action of (2R,3S,5S)-omarigliptin involves inhibition of the dipeptidyl peptidase-4 enzyme:
The physical and chemical properties of (2R,3S,5S)-omarigliptin include:
(2R,3S,5S)-Omarigliptin has significant applications in medical science:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: